BMS961

Description

Propriétés

IUPAC Name |

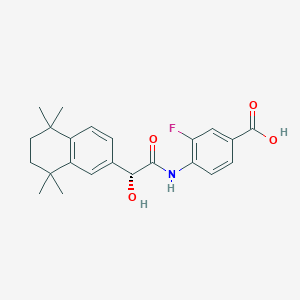

3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANFHDFOMFRLLR-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(C2=C1C=CC(=C2)[C@H](C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Branebrutinib (BMS-986195)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branebrutinib (B606338) (BMS-986195) is a potent and highly selective, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in various signaling pathways of immune cells, BTK has emerged as a critical therapeutic target for a range of B-cell malignancies and autoimmune disorders. This technical guide provides a comprehensive overview of the mechanism of action of branebrutinib, detailing its molecular interactions, impact on cellular signaling, and preclinical and clinical pharmacological profile. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this investigational compound.

Core Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase

Branebrutinib is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] The core mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[3] This irreversible binding permanently inactivates the kinase, thereby preventing its essential role in downstream signal transduction.[3]

The covalent modification of Cys481 by branebrutinib leads to a rapid and sustained inactivation of BTK. This potent and irreversible inhibition is a key feature of its pharmacological profile, allowing for prolonged pharmacodynamic effects even after plasma concentrations of the drug have diminished.[3][4]

Signaling Pathways Modulated by Branebrutinib

BTK is a crucial signaling molecule in multiple hematopoietic cell lineages, most notably B-lymphocytes and myeloid cells.[5] Its inhibition by branebrutinib disrupts several key signaling pathways implicated in the pathophysiology of autoimmune diseases.

B-Cell Receptor (BCR) Signaling Pathway

BTK is an essential component of the B-cell receptor (BCR) signaling cascade.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C-gamma 2 (PLCγ2), which triggers downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB.[5] This cascade is critical for B-cell proliferation, differentiation, and antibody production. By irreversibly inhibiting BTK, branebrutinib effectively blocks this entire downstream signaling cascade, thereby attenuating B-cell-mediated immune responses.[5]

Fc Receptor (FcR) Signaling Pathway

BTK also plays a critical role in signaling downstream of Fc receptors (FcγR and FcεR) on various immune cells, including macrophages, neutrophils, mast cells, and basophils.[5] Activation of these receptors by immune complexes or allergens triggers the release of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Branebrutinib's inhibition of BTK can dampen these inflammatory responses, which are central to the pathology of many autoimmune and inflammatory diseases.[5]

Quantitative Data

In Vitro Potency and Selectivity

Branebrutinib demonstrates high potency against BTK and significant selectivity over other kinases, including other members of the Tec family.[5][6]

| Kinase | IC50 (nM) | Kinase Family |

| BTK | 0.1 | Tec |

| TEC | 0.9 | Tec |

| BMX | 1.5 | Tec |

| TXK | 5.0 | Tec |

| Over 240 other kinases | >5000-fold selective | Various |

Table 1: In vitro kinase inhibitory potency of Branebrutinib.[5][6]

| Cellular Assay | Cell Type | Stimulus | IC50 (nM) |

| CD69 Expression | Human Whole Blood B-Cells | BCR stimulation | 11 |

| B-cell proliferation | Human peripheral B-cells | anti-IgM/IgG | <1 |

| TNF-α production | Human PBMCs | FcγR stimulation | <1 |

| IL-6 production | Human peripheral B-cells | anti-IgM/IgG | <1 |

Table 2: In vitro cellular activity of Branebrutinib.[5]

Preclinical Pharmacokinetics

| Species | Route | Bioavailability (%) | t1/2 (h) | Cmax (ng/mL) |

| Mouse | Oral | 100 | ~1 | - |

| Rat | Oral | 74 | ~2 | - |

| Dog | Oral | 81 | ~4 | - |

| Monkey | Oral | 46 | ~2 | - |

Table 3: Summary of preclinical pharmacokinetic parameters of Branebrutinib.[6]

Phase I Clinical Pharmacokinetics and Pharmacodynamics

In a Phase I study in healthy volunteers, branebrutinib was rapidly absorbed and demonstrated dose-proportional increases in exposure.[3][4]

| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | BTK Occupancy (%) |

| 0.3 mg (SAD) | 1.7 | 2.5 | 1.2 | ~50 |

| 1 mg (SAD) | 5.8 | 8.9 | 1.3 | ~80 |

| 3 mg (SAD) | 21.1 | 32.5 | 1.4 | >95 |

| 10 mg (SAD) | 73.4 | 112 | 1.7 | >99 |

| 30 mg (SAD) | 221 | 354 | 1.6 | >99 |

| 10 mg (MAD, Day 14) | 88.5 | 134 | 1.5 | >99 |

Table 4: Summary of pharmacokinetic and pharmacodynamic parameters from a Phase I study of Branebrutinib in healthy volunteers (SAD: Single Ascending Dose; MAD: Multiple Ascending Dose).[3][4]

Experimental Protocols

In Vitro BTK Enzyme Inhibition Assay (HTRF KinEASE™)

This protocol outlines a general method for determining the in vitro inhibitory activity of branebrutinib against BTK using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant human BTK enzyme

-

HTRF KinEASE™-TK kit (containing TK substrate-biotin, Eu3+-cryptate labeled anti-phosphotyrosine antibody, and streptavidin-XL665)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Branebrutinib serial dilutions in DMSO

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of branebrutinib in kinase buffer.

-

In a 384-well plate, add 2 µL of kinase buffer, 2 µL of recombinant BTK enzyme, and 2 µL of TK substrate-biotin.

-

Add 2 µL of the serially diluted branebrutinib or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the Eu3+-cryptate labeled anti-phosphotyrosine antibody and 5 µL of streptavidin-XL665 detection reagents.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm/620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.

B-Cell Proliferation Assay

This protocol describes a method to assess the effect of branebrutinib on the proliferation of primary human B-cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

B-cell isolation kit

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

-

Anti-human IgM and anti-human IgG antibodies (for BCR stimulation)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Branebrutinib serial dilutions in DMSO

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Isolate B-cells from human PBMCs using a negative selection B-cell isolation kit.

-

Label the isolated B-cells with CFSE according to the manufacturer's protocol.

-

Resuspend the CFSE-labeled B-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

In a 96-well plate, add 100 µL of the B-cell suspension to each well.

-

Add 50 µL of medium containing serial dilutions of branebrutinib or vehicle control to the appropriate wells. Pre-incubate for 1 hour at 37°C.

-

Add 50 µL of medium containing anti-human IgM/IgG antibodies to stimulate B-cell proliferation.

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze by flow cytometry to measure CFSE dilution as an indicator of cell proliferation.

-

Calculate the percentage of proliferating cells and determine the IC50 value for inhibition of proliferation.

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol provides a general overview of the induction of CIA in mice to evaluate the in vivo efficacy of branebrutinib.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Branebrutinib formulated for oral administration

-

Syringes and needles

-

Calipers for measuring paw thickness

Procedure:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

-

Treatment: Begin oral administration of branebrutinib or vehicle control daily, starting from a predetermined day post-primary immunization (e.g., day 18 or upon onset of clinical signs).

-

Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema, swelling, and joint deformity. The maximum clinical score per mouse is 16.

-

Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals.

-

Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, and bone erosion.

Conclusion

Branebrutinib (BMS-986195) is a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase. Its mechanism of action, centered on the irreversible inactivation of BTK, leads to the effective blockade of key signaling pathways in B-cells and other immune cells. The robust preclinical and clinical data, demonstrating potent in vitro and in vivo activity, favorable pharmacokinetics, and high target occupancy, support its continued development as a potential therapeutic agent for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive foundation for understanding the core pharmacology of branebrutinib, which will be valuable for researchers and clinicians in the field of immunology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Branebrutinib: A Technical Guide to Covalent BTK Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of branebrutinib (B606338) (BMS-986195), a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). Branebrutinib's mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization are detailed herein, offering a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to Branebrutinib and BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial signaling molecule in the B-cell receptor (BCR) pathway, essential for B-cell development, differentiation, activation, and survival.[1][2][3][4] BTK is also involved in signaling pathways of other immune cells, including Fc receptors in myeloid cells like monocytes, and Fcε receptors in granulocytes.[1][5] Its central role in these pathways makes it a compelling therapeutic target for B-cell malignancies and autoimmune diseases such as rheumatoid arthritis and lupus.[1][5]

Branebrutinib is an orally administered small molecule that functions as a covalent, irreversible inhibitor of BTK.[6][7][8] It achieves this by forming a covalent bond with a specific cysteine residue (Cys481) located in the active site of the BTK enzyme, leading to its rapid and sustained inactivation.[6][7][9][10] This targeted covalent inhibition strategy was designed to achieve high potency and selectivity, with the goal of providing robust in vivo efficacy at low doses.[5]

Mechanism of Covalent Inhibition

Branebrutinib's mechanism of action is centered on its ability to form a permanent covalent bond with its target, BTK. This irreversible binding distinguishes it from traditional, non-covalent inhibitors.

The key steps in the covalent inhibition of BTK by branebrutinib are:

-

Non-covalent Binding: Branebrutinib initially binds to the ATP-binding pocket of BTK in a reversible manner. This initial binding is guided by non-covalent interactions, such as hydrogen bonds, with residues in the kinase's active site.[5]

-

Covalent Bond Formation: Once positioned correctly within the active site, a reactive group on the branebrutinib molecule, a but-2-ynamide (B6235448) acceptor, undergoes a Michael addition reaction with the thiol group of the Cys481 residue.[3][5] This forms a stable, irreversible covalent bond.

-

BTK Inactivation: The formation of this covalent bond permanently blocks the active site of BTK, preventing it from binding to ATP and carrying out its phosphorylation function. This leads to the abrogation of downstream signaling cascades.

The covalent nature of this interaction results in a prolonged pharmacodynamic effect that outlasts the presence of the drug in plasma.[6][8] Even after branebrutinib is cleared from circulation, BTK remains inhibited until new protein is synthesized.

Caption: Covalent inhibition mechanism of BTK by branebrutinib.

Quantitative Pharmacological Profile

Branebrutinib has been extensively characterized through a variety of in vitro and in vivo studies, demonstrating its high potency, selectivity, and favorable pharmacokinetic properties.

In Vitro Potency and Selectivity

The following tables summarize the in vitro inhibitory activity of branebrutinib against BTK and other kinases, as well as its effects in cellular assays.

| Target | IC50 (nM) | Assay Type | Reference |

| BTK | 0.1 | Cell-free assay | [7][11][12][13] |

| TEC | 0.9 | Cell-free assay | [11] |

| BMX | 1.5 | Cell-free assay | [11] |

| TXK | 5 | Cell-free assay | [11] |

Table 1: In Vitro Inhibitory Potency of Branebrutinib against Tec Family Kinases.

| Assay Description | IC50 (nM) | Cell Type | Reference |

| BCR-stimulated CD69 expression on B cells | 11 | Human whole blood | [11] |

| B cell calcium flux | 7 | B cells | [5] |

| Antigen-dependent IL-6 production, CD86 expression, and proliferation | <1 | B cells | [7][12] |

| FcγR-dependent TNF-α production | <1 | Human cells | [7] |

Table 2: Cellular Activity of Branebrutinib.

Branebrutinib exhibits high selectivity for BTK. It is over 5,000-fold more selective for BTK than for a panel of 240 other kinases, with only four related Tec family kinases showing less than 5,000-fold selectivity.[6][11] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the drug's safety profile. For instance, unlike some other BTK inhibitors, branebrutinib lacks activity against epidermal growth factor receptor (EGFR) kinases.[6]

Pharmacokinetics

Pharmacokinetic studies in both preclinical species and humans have shown that branebrutinib is rapidly absorbed and has a short plasma half-life.

| Parameter | Value | Species | Reference |

| Time to Cmax (Tmax) | 0.58 - 1.0 hours | Various | [11] |

| < 1 hour | Human | [6][8] | |

| Plasma Half-life (t1/2) | 0.46 - 4.3 hours (IV) | Various | [11] |

| 1.2 - 1.7 hours | Human | [6][8] | |

| Absolute Oral Bioavailability | 100% | Mouse | [11] |

| 74% | Rat | [11] | |

| 46% | Cynomolgus Monkey | [11] | |

| 81% | Dog | [11] | |

| Brain Penetration | <5% of plasma concentration | Mouse, Rat, Dog | [11] |

Table 3: Summary of Pharmacokinetic Parameters for Branebrutinib.

Pharmacodynamics

Despite its short plasma half-life, branebrutinib demonstrates a durable pharmacodynamic effect due to its covalent mechanism of action. BTK occupancy, a measure of the proportion of BTK enzyme that is covalently bound by the drug, is rapid and sustained.

| Dose (Human) | BTK Occupancy | Time to Occupancy | Reference |

| 10 mg (single dose) | 100% | Rapid | [6][8] |

| ≥ 3 mg (once daily) | >99% | Not specified | [5] |

Table 4: In Vivo BTK Occupancy in Humans.

The mean half-life of BTK occupancy in a multiple ascending dose study was 115-154 hours, indicating that the pharmacodynamic effects are maintained long after the drug is cleared from the plasma.[6][8] This allows for once-daily dosing.

Key Signaling Pathways Modulated by Branebrutinib

Branebrutinib exerts its therapeutic effects by inhibiting BTK-dependent signaling pathways in various immune cells.

B-Cell Receptor (BCR) Signaling

The BCR signaling cascade is fundamental for B-cell function. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK.[2][3] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15] These molecules trigger downstream signaling pathways, including the activation of NF-κB and MAPK, which are crucial for B-cell proliferation, differentiation, and survival.[15] Branebrutinib's inhibition of BTK effectively blocks this entire cascade.

Caption: Simplified BTK-dependent B-Cell Receptor (BCR) signaling pathway.

Fc Receptor (FcR) Signaling

BTK is also a critical component of Fc receptor signaling in myeloid cells.[5][7] For instance, in monocytes, BTK is involved in the signaling of low-affinity activating-Fcγ receptors (e.g., FcγRIIa and FcγRIIIa) for immunoglobulin G (IgG) containing immune complexes.[5] In mast cells and basophils, BTK is involved in Fcε receptor signaling.[5] Inhibition of BTK by branebrutinib can therefore modulate the inflammatory responses of these cells, which is relevant for the treatment of autoimmune diseases.

Experimental Protocols

The characterization of branebrutinib involved a range of specialized experimental protocols. Below are detailed methodologies for key experiments.

BTK Enzymatic Assay (Cell-free)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of branebrutinib against purified BTK enzyme.

-

Principle: A biochemical assay that measures the phosphorylation of a substrate by the BTK enzyme in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Recombinant human BTK enzyme is incubated with a specific peptide substrate and ATP in an appropriate buffer system.

-

Branebrutinib is added to the reaction mixture at a range of concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified. This can be done using various detection methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or luminescence-based assays that measure the amount of ADP produced.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assays for Functional Inhibition

-

Objective: To assess the ability of branebrutinib to inhibit BTK-mediated signaling in a cellular context.

-

Example (BCR-stimulated CD69 expression):

-

Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.

-

Cells are pre-incubated with various concentrations of branebrutinib or a vehicle control.

-

B-cell activation is stimulated by adding an anti-IgM antibody, which cross-links the BCR.

-

The cells are incubated for a sufficient time to allow for the upregulation of activation markers, such as CD69.

-

The expression of CD69 on the surface of B-cells (identified by a B-cell specific marker like CD19 or CD20) is measured by flow cytometry.

-

The IC50 value is determined by plotting the inhibition of CD69 expression against the branebrutinib concentration.

-

BTK Occupancy Assay

-

Objective: To quantify the percentage of BTK that is covalently bound by branebrutinib in vivo.

-

Principle: A mass spectrometry-based method is used to differentiate between drug-occupied and free BTK in peripheral blood cells.[8][16]

-

Methodology:

-

Blood samples are collected from subjects at various time points after administration of branebrutinib.

-

PBMCs are isolated from the blood samples.

-

Cell lysates are prepared to release the intracellular proteins, including BTK.

-

The BTK protein is captured from the lysate, often using an antibody specific to BTK.

-

The captured BTK is then digested into smaller peptides using a protease like trypsin.

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer can distinguish between the peptide containing the Cys481 residue that is unbound and the same peptide that is covalently modified by branebrutinib (which will have a higher mass).

-

The relative abundance of the bound and unbound peptides is used to calculate the percentage of BTK occupancy.

-

Caption: Experimental workflow for determining BTK occupancy.

Conclusion

Branebrutinib is a potent and highly selective covalent inhibitor of BTK that has demonstrated robust preclinical and clinical activity. Its mechanism of action, which involves the formation of an irreversible covalent bond with Cys481 in the BTK active site, leads to a prolonged pharmacodynamic effect that is advantageous for therapeutic applications. The comprehensive characterization of its pharmacological profile, supported by detailed experimental methodologies, provides a strong foundation for its continued development in the treatment of autoimmune diseases and other BTK-dependent conditions. This technical guide serves as a valuable resource for researchers and drug development professionals seeking a deeper understanding of branebrutinib and its role in the landscape of BTK inhibitors.

References

- 1. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emjreviews.com [emjreviews.com]

- 10. ashpublications.org [ashpublications.org]

- 11. selleckchem.com [selleckchem.com]

- 12. abmole.com [abmole.com]

- 13. researchgate.net [researchgate.net]

- 14. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

BMS-986195: A Technical Overview of its Selectivity Profile Against Tec Family Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branebrutinib (B606338) (BMS-986195) is a potent, orally bioavailable, and covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase and a key member of the Tec family of kinases, which plays a crucial role in the signaling pathways of various hematopoietic cells.[2] Specifically, BTK is essential for B-cell receptor (BCR) and Fc receptor signaling, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[2][3] BMS-986195 covalently modifies a cysteine residue in the active site of BTK, leading to its rapid and sustained inactivation.[2] This technical guide provides an in-depth analysis of the selectivity profile of BMS-986195, with a particular focus on the Tec family of kinases, and details the experimental methodologies used for its characterization.

Data Presentation

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. BMS-986195 has demonstrated high selectivity for BTK over a broad panel of other kinases.[2][4][5] Its primary off-target activity is observed against other members of the Tec family of kinases.

Table 1: In Vitro Potency of BMS-986195 against Tec Family Kinases

The following table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-986195 against key members of the Tec family of kinases in cell-free assays.

| Kinase | IC50 (nM) | Selectivity vs. BTK (Fold) |

| BTK | 0.1 [4][5] | 1 |

| TEC | 0.9[4][5] | 9 |

| BMX | 1.5[4][5] | 15 |

| TXK | 5.0[5] | 50 |

Note: The selectivity fold is calculated as the IC50 for the respective kinase divided by the IC50 for BTK.

Table 2: Cellular Activity of BMS-986195

This table presents the IC50 values of BMS-986195 in various cell-based functional assays, demonstrating its potent inhibition of B-cell signaling.

| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |

| B-Cell Proliferation | Peripheral B-cells | BCR stimulation | Proliferation | 0.04[4] |

| CD86 Expression | Peripheral B-cells | BCR stimulation | CD86 surface expression | 0.3[4] |

| TNFα Production | Human PBMCs | Fcγ receptor stimulation | TNFα production | 0.3[4] |

| Calcium Flux | Ramos B-cells | BCR stimulation | Calcium mobilization | 7.2[4] |

| CD69 Expression | Human Whole Blood | BCR stimulation | CD69 surface expression | 11[3][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols for the key assays cited.

Biochemical Kinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory activity of BMS-986195 on purified kinase enzymes.

Objective: To measure the IC50 values of BMS-986195 against purified Tec family kinases.

General Methodology:

-

Reagents: Recombinant human Tec family kinase enzymes (BTK, TEC, BMX, TXK), appropriate peptide or protein substrate, ATP, and BMS-986195 at various concentrations.

-

Procedure:

-

The kinase, substrate, and inhibitor are pre-incubated in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a radiometric assay (detecting incorporation of 32P or 33P from radiolabeled ATP) or a non-radioactive method like fluorescence polarization or luminescence-based ATP detection.

-

-

Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Human Whole Blood B-Cell Activation Assay

This assay assesses the functional consequences of BTK inhibition in a more physiologically relevant ex vivo setting.

Objective: To measure the potency of BMS-986195 in inhibiting BCR-mediated B-cell activation in human whole blood.

General Methodology:

-

Sample Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Procedure:

-

Aliquots of whole blood are treated with a range of concentrations of BMS-986195 or a vehicle control.

-

The blood is then stimulated with a B-cell receptor agonist (e.g., anti-IgM antibody) to induce B-cell activation. An unstimulated control is also included.

-

The samples are incubated for a set period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

-

Following incubation, red blood cells are lysed.

-

The remaining white blood cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.

-

-

Data Acquisition and Analysis: The samples are analyzed by flow cytometry. B-cells are identified based on their specific markers, and the expression level of CD69 on the B-cell population is quantified. The IC50 value is calculated by plotting the inhibition of CD69 expression against the BMS-986195 concentration.

In Vivo BTK Occupancy Assay

This assay measures the extent and duration of BTK engagement by BMS-986195 in a living organism.

Objective: To determine the percentage of BTK that is covalently bound by BMS-986195 over time after administration.

General Methodology:

-

Sample Collection: Blood samples are collected from subjects at various time points before and after the administration of BMS-986195.

-

Procedure:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples.

-

Cell lysates are prepared to extract the proteins, including BTK.

-

A mass spectrometry-based approach is typically used to differentiate between BMS-986195-bound (occupied) BTK and unbound (free) BTK. This often involves immunocapture to isolate BTK, followed by enzymatic digestion and analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The covalent modification by BMS-986195 results in a specific mass shift in the target peptide containing the cysteine residue.

-

-

Data Analysis: The ratio of the occupied BTK peptide to the total BTK peptide (occupied + free) is used to calculate the percentage of BTK occupancy at each time point.

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK and other Tec family kinases in the B-cell receptor signaling cascade.

References

- 1. abmole.com [abmole.com]

- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

Branebrutinib's Downstream Effects: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branebrutinib (B606338) (BMS-986195) is a potent, highly selective, and irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a central node in multiple immunomodulatory pathways, BTK represents a critical therapeutic target for a range of autoimmune diseases.[1][3] This technical guide provides an in-depth analysis of the downstream signaling cascades modulated by branebrutinib. By elucidating its mechanism of action on B-cell receptor (BCR), Fc receptor (FcR), and RANKL receptor signaling, we offer a comprehensive resource for researchers in immunology and drug development. This document details the quantitative inhibitory effects of branebrutinib, provides granular experimental protocols for key assays, and visualizes the core signaling pathways using standardized diagrams.

Core Mechanism of Action

Branebrutinib is an orally active small molecule that functions as a covalent, irreversible inhibitor of BTK.[1] It achieves this by covalently modifying a cysteine residue within the active site of the BTK enzyme, leading to its rapid and sustained inactivation.[2] This targeted inhibition is highly selective; branebrutinib demonstrates over 5,000-fold selectivity for BTK compared to a panel of over 240 other kinases.[4] The primary therapeutic consequence of this action is the disruption of signaling pathways that are crucial for the function of various hematopoietic cells, most notably B cells and myeloid cells.[1]

Quantitative Analysis of Branebrutinib's Inhibitory Activity

The potency of branebrutinib has been rigorously quantified across a range of biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and kinetic parameters, providing a clear comparative overview of its efficacy.

| Assay Type | Target/Endpoint | IC₅₀ (nM) | Reference |

| Cell-Free Kinase Assay | BTK Enzyme Activity | 0.1 | [4] |

| Human Whole Blood Assay | BCR-Stimulated CD69 Expression on B cells | 11 | [4][5] |

| Human Whole Blood Assay | BTK Inactivation | 5 | [5] |

| Ramos B-cell Assay | BCR-Stimulated Calcium Flux | 7 | [5] |

| B-cell Assay | BCR-Stimulated Cytokine Production (General) | <1 | [5] |

| B-cell Assay | BCR-Stimulated Proliferation | <1 | [5] |

| B-cell Assay | BCR-Stimulated CD86 Expression | <1 | [5] |

| PBMC Assay | FcγR-Mediated TNF-α Production | <1 | [5] |

Table 1: Summary of Branebrutinib IC₅₀ Values for Key Biological Endpoints.

| Kinase Target | IC₅₀ (nM) | Reference |

| BTK | 0.1 | [4] |

| TEC | 0.9 | [4] |

| BMX | 1.5 | [4] |

| TXK | 5 | [4] |

Table 2: Kinase Selectivity Profile of Branebrutinib within the Tec Family.

Downstream Signaling Pathways

Branebrutinib's inhibition of BTK disrupts several critical downstream signaling pathways integral to the pathogenesis of autoimmune diseases.

B-Cell Receptor (BCR) Signaling

BCR signaling is fundamental for B-cell activation, proliferation, differentiation, and the production of antibodies and cytokines.[5] BTK is a crucial component of this pathway, acting downstream of the initial receptor engagement and SYK activation. Branebrutinib's inhibition of BTK effectively blocks this entire cascade.

Key downstream effects of BTK inhibition in the BCR pathway include:

-

Inhibition of PLCγ2 Activation: BTK is responsible for the phosphorylation and activation of Phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Suppression of Calcium Mobilization: IP₃ triggers the release of calcium from intracellular stores, a critical second messenger for B-cell activation. Branebrutinib potently inhibits this calcium flux.[5]

-

Downregulation of MAPK and NF-κB Pathways: DAG and calcium influx collaboratively activate downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (involving ERK) and the Nuclear Factor-kappa B (NF-κB) pathway. Both pathways are essential for the transcription of genes involved in inflammation, cell survival, and proliferation. Recent studies in a lipopolysaccharide/galactosamine-induced hepatitis mouse model have shown that branebrutinib treatment reduces the phosphorylation of JNK (a member of the MAPK family) and IκBα (an inhibitor of NF-κB), confirming its inhibitory effect on these pathways.[6]

Fc Receptor (FcR) Signaling

BTK is also a critical signaling molecule downstream of Fc receptors (FcγR on monocytes/macrophages and FcεR on mast cells/basophils).[1] These receptors, when activated by immune complexes (e.g., antibody-coated pathogens or autoantibodies), trigger the release of pro-inflammatory cytokines and other mediators. Branebrutinib has been shown to be highly effective at inhibiting TNF-α production mediated by FcγR activation, with a potency equivalent to its effects on BCR-dependent endpoints.[5]

RANKL Signaling and Osteoclastogenesis

BTK-dependent signaling plays a crucial role in the differentiation of osteoclasts, the cells responsible for bone resorption. This process is primarily driven by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). By inhibiting BTK, branebrutinib can interfere with RANKL-controlled osteoclastogenesis, suggesting a potential therapeutic benefit in diseases characterized by inflammatory bone erosion, such as rheumatoid arthritis.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for branebrutinib and general laboratory procedures for similar assays.[5][7][8][9][10][11][12][13]

Human Recombinant BTK Enzyme Assay

-

Objective: To determine the direct inhibitory activity of branebrutinib on purified BTK enzyme.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the BTK enzyme.

-

Procedure:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Add recombinant human BTK enzyme to wells of a low-volume 384-well plate.

-

Add serial dilutions of branebrutinib or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of ATP (at a concentration near the Kₘ for BTK) and a biotinylated peptide substrate.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA.

-

Add a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (europium).

-

Calculate the ratio of the two emission signals and determine IC₅₀ values by fitting the data to a four-parameter logistic curve.

-

Human Whole Blood B-Cell Activation Assay (CD69 Expression)

-

Objective: To measure the functional inhibition of BCR signaling in a physiologically relevant matrix.

-

Principle: B-cell activation via BCR cross-linking leads to the upregulation of the early activation marker CD69 on the cell surface, which can be quantified by flow cytometry.

-

Procedure:

-

Collect fresh human whole blood in heparin-containing tubes.

-

Add serial dilutions of branebrutinib or vehicle control (DMSO) to aliquots of whole blood. Incubate for 1-2 hours at 37°C.

-

Stimulate B-cell activation by adding an anti-IgD antibody or F(ab')₂ fragment anti-IgM/IgG to cross-link the BCR. Leave an unstimulated control sample.

-

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Following incubation, add a cocktail of fluorescently-labeled antibodies to identify B cells (e.g., anti-CD19) and quantify activation (anti-CD69).

-

Incubate for 15-30 minutes at 4°C in the dark.

-

Lyse red blood cells using a commercial lysis buffer (e.g., BD FACS Lysing Solution).

-

Wash the remaining leukocytes with a suitable buffer (e.g., PBS with 2% FBS).

-

Resuspend cells and acquire data on a flow cytometer.

-

Gate on the CD19-positive B-cell population and quantify the percentage of CD69-positive cells. Calculate IC₅₀ values based on the inhibition of CD69 upregulation in stimulated samples.

-

Calcium Flux Assay in B-Cells

-

Objective: To measure the inhibition of intracellular calcium mobilization following BCR stimulation.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM). Upon BCR stimulation, the release of intracellular calcium stores causes a change in the dye's fluorescence, which is measured over time by flow cytometry.

-

Procedure:

-

Use a B-cell line (e.g., Ramos) or isolated primary B cells.

-

Load cells with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in a suitable buffer for 30-45 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend in assay buffer.

-

Pre-treat the cells with serial dilutions of branebrutinib or vehicle control for a specified time (e.g., 30-60 minutes).

-

Acquire a baseline fluorescence signal on a flow cytometer for approximately 30-60 seconds.

-

While continuing acquisition, add a BCR stimulus (e.g., anti-IgM F(ab')₂ fragment) to the cell suspension.

-

Continue recording the fluorescence signal for several minutes to capture the peak and subsequent plateau phases of the calcium response.

-

Analyze the data by plotting fluorescence intensity over time. The inhibitory effect of branebrutinib is quantified by the reduction in the peak fluorescence signal compared to the vehicle-treated control.

-

FcγR-Mediated TNF-α Release Assay

-

Objective: To assess branebrutinib's ability to inhibit cytokine release from myeloid cells following FcγR stimulation.

-

Principle: Peripheral blood mononuclear cells (PBMCs), which include monocytes, are stimulated with immune complexes to trigger FcγR signaling and TNF-α production. The amount of TNF-α released into the supernatant is quantified by ELISA.

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate.

-

Pre-treat the cells with serial dilutions of branebrutinib or vehicle control for 1-2 hours at 37°C.

-

Stimulate the cells by adding plate-bound IgG or aggregated IgG to cross-link Fcγ receptors.

-

Incubate for 18-24 hours at 37°C.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

-

Calculate IC₅₀ values based on the dose-dependent inhibition of TNF-α release.

-

Western Blot for Phosphorylated Signaling Proteins

-

Objective: To directly visualize the effect of branebrutinib on the phosphorylation status of downstream signaling proteins (e.g., IκBα, JNK, STAT3).

-

Principle: Cells are treated with branebrutinib and stimulated, then lysed. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.

-

Procedure:

-

Culture appropriate cells (e.g., primary immune cells or relevant cell lines) and serum-starve if necessary to reduce basal signaling.

-

Pre-treat cells with branebrutinib or vehicle for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., anti-IgM for BCR pathway, LPS for TLR pathway) for a short duration (e.g., 5-30 minutes) to induce phosphorylation.

-

Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.

-

Conclusion

Branebrutinib is a highly potent and selective covalent inhibitor of BTK that effectively abrogates downstream signaling from key immune receptors, including the BCR, FcRs, and RANK. Its mechanism of action translates to robust inhibition of critical cellular functions such as B-cell activation, pro-inflammatory cytokine release, and osteoclastogenesis. The quantitative data and detailed methodologies provided in this guide serve as a foundational resource for researchers and drug developers working to further characterize branebrutinib and explore its therapeutic potential in autoimmune and inflammatory diseases. The visualization of the affected signaling pathways offers a clear framework for understanding its multifaceted immunomodulatory effects at a molecular level.

References

- 1. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The novel Bruton tyrosine kinase inhibitor branebrutinib abrogates lipopolysaccharide/galactosamine-induced hepatic injury via limiting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents [frontiersin.org]

- 8. Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of efficacy on RANKL induced osteoclast from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Branebrutinib in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branebrutinib (B606338) (BMS-986195) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key mediator in B-cell receptor (BCR) and Fc receptor signaling pathways, BTK is a critical therapeutic target for a range of autoimmune diseases, including rheumatoid arthritis and lupus.[3][4][5] Branebrutinib's irreversible binding to a cysteine residue in the active site of BTK leads to rapid and sustained inactivation of the enzyme.[2] This technical guide provides a comprehensive summary of the pharmacokinetic profile of Branebrutinib in various animal models, offering insights for researchers and professionals in drug development.

Quantitative Pharmacokinetic Parameters

Multi-species pharmacokinetic studies have demonstrated that Branebrutinib possesses favorable drug-like properties. The compound exhibits variable oral bioavailability across species and is characterized by low total body plasma clearance.[1] Despite high protein binding (free fraction: 0.2-1.2%), its steady-state volume of distribution suggests some extravascular distribution.[1] A notable characteristic is its very low penetration of the blood-brain barrier.[1][2]

| Parameter | Mouse | Rat | Cynomolgus Monkey | Dog |

| Absolute Oral Bioavailability (%) | 100[1] | 74[1] | 46[1] | 81[1] |

| Plasma T1/2 (IV) | 0.46 - 4.3 h (across species)[1] | 0.46 - 4.3 h (across species)[1] | 0.46 - 4.3 h (across species)[1] | 0.46 - 4.3 h (across species)[1] |

| Tmax (Oral) | 0.58 - 1.0 h (across species)[1] | 0.58 - 1.0 h (across species)[1] | 0.58 - 1.0 h (across species)[1] | 0.58 - 1.0 h (across species)[1] |

| Total Body Plasma Clearance | Low[1] | Low[1] | Low[1] | Low[1] |

| Brain Penetration | <5% of plasma concentration[1][2] | <5% of plasma concentration[1] | Not Specified | <5% of plasma concentration[1] |

Experimental Protocols

While specific, detailed protocols from the original studies are not fully available, a general methodology for assessing the pharmacokinetics of Branebrutinib in animal models can be outlined as follows.

Objective: To determine the pharmacokinetic profile of Branebrutinib following intravenous and oral administration in a relevant animal model (e.g., mouse, rat, dog, or cynomolgus monkey).

Methodology:

-

Animal Models: Healthy, adult male and female animals of the selected species are used. Animals are housed in controlled environments with standard diet and water ad libitum.

-

Dosing:

-

Intravenous (IV): A single bolus dose of Branebrutinib, formulated in a suitable vehicle, is administered via an appropriate vein (e.g., tail vein in rodents, cephalic vein in larger animals).

-

Oral (PO): A single dose of Branebrutinib, formulated as a solution or suspension, is administered via oral gavage.

-

-

Sample Collection:

-

Serial blood samples are collected from a suitable site (e.g., retro-orbital sinus, jugular vein, or other appropriate vessel) at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

-

Plasma samples are stored frozen (e.g., at -80°C) until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of Branebrutinib are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method is validated for linearity, accuracy, precision, and selectivity.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Parameters calculated include: maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (T1/2), clearance (CL), and volume of distribution (Vd).

-

For oral doses, absolute bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

-

Visualizations

Signaling Pathway of Branebrutinib's Target: BTK

Bruton's tyrosine kinase (BTK) is a crucial signaling molecule in multiple pathways within immune cells.[3][5] Its inhibition by Branebrutinib impacts B-cell activation, as well as functions of myeloid cells like monocytes, mast cells, and basophils.[3]

Caption: BTK signaling pathways inhibited by Branebrutinib.

Experimental Workflow for Animal Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting pharmacokinetic studies of Branebrutinib in animal models.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Target Validation of Branebrutinib (BMS-986195)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Branebrutinib (B606338) (BMS-986195), a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The document delves into the core mechanism of action, presents key preclinical and clinical data, outlines detailed experimental protocols for target validation, and visualizes critical signaling pathways and experimental workflows.

Introduction to Branebrutinib and its Target: Bruton's Tyrosine Kinase (BTK)

Branebrutinib is an orally administered small molecule that irreversibly binds to and inhibits the activity of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial component of various signaling pathways in hematopoietic cells.[1][3] It is particularly important in B-cell development, activation, proliferation, and survival, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[3][4][5][6] BTK is also involved in signaling downstream of Fc receptors in myeloid cells and RANK receptors in osteoclasts.[1][7][8]

Branebrutinib was designed to be a highly selective and potent covalent inhibitor of BTK.[1][2][7] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[1][9][10] This targeted covalent inhibition allows for prolonged pharmacodynamic effects even after the drug's plasma concentration has diminished.[1][2]

Mechanism of Action and Signaling Pathway

BTK is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of intracellular signaling events is initiated, leading to the activation of BTK.[3][11] Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of events leading to the activation of transcription factors like NF-κB, NFAT, and MAPK.[3][9][12] These transcription factors are essential for B-cell proliferation, differentiation, and survival.[3][4] Branebrutinib, by covalently binding to BTK, effectively blocks this signaling cascade.[13]

Below is a diagram illustrating the BTK signaling pathway and the point of intervention by Branebrutinib.

Quantitative Data for Target Validation

The following tables summarize the key quantitative data that validate BTK as the target of Branebrutinib and demonstrate the drug's potency, selectivity, and pharmacodynamic effects.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | IC50 | Selectivity vs. BTK | Reference |

| BTK (recombinant enzyme) | 0.1 nM | - | [14][15][16] |

| TEC | 0.9 nM | 9-fold | [14] |

| BMX | 1.5 nM | 15-fold | [14] |

| TXK | 5 nM | 50-fold | [14] |

| Other Tec Family Kinases | - | 9 to 1,000-fold | [14] |

| >240 Other Kinases | - | >5,000-fold | [1][14] |

| BCR-stimulated CD69 expression (human whole blood) | 11 nM | - | [7][14] |

Table 2: Pharmacokinetics in Healthy Participants (Single Ascending Dose - SAD)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Reference |

| 0.3 mg | - | <1 | - | 1.2-1.7 | [1][2] |

| 10 mg | - | <1 | - | 1.2-1.7 | [1][2] |

| 30 mg | - | <1 | - | 1.2-1.7 | [1][2] |

Table 3: Pharmacodynamics - BTK Occupancy in Healthy Participants

| Dose | Time Point | BTK Occupancy | Reference |

| 10 mg (single dose) | Post-dose | 100% | [1][2][17] |

| Multiple Ascending Doses (0.3-10 mg) | Steady State | 50-98% | [1] |

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the curve, t1/2 = Half-life.

Experimental Protocols for Target Validation

Detailed methodologies for key experiments are crucial for understanding and replicating target validation studies.

In Vitro BTK Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of Branebrutinib on recombinant human BTK enzyme.

Methodology:

-

Reagents and Materials: Recombinant human BTK enzyme, ATP, substrate peptide (e.g., a poly-Glu-Tyr peptide), Branebrutinib at various concentrations, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of Branebrutinib in DMSO and then in assay buffer. b. In a 384-well plate, add the BTK enzyme to each well. c. Add the diluted Branebrutinib or vehicle control (DMSO) to the wells and incubate for a predetermined time to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. e. Incubate the reaction at room temperature for a specified period (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. g. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: a. Plot the percentage of BTK inhibition against the logarithm of Branebrutinib concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Human Whole Blood Assay for B-Cell Activation (CD69 Expression)

Objective: To assess the functional effect of Branebrutinib on B-cell activation in a physiologically relevant ex vivo system.

Methodology:

-

Reagents and Materials: Freshly drawn human whole blood from healthy donors, Branebrutinib at various concentrations, B-cell receptor agonist (e.g., anti-IgM antibody), fluorescently labeled antibodies against CD19 (B-cell marker) and CD69 (activation marker), red blood cell lysis buffer, and a flow cytometer.

-

Procedure: a. Aliquot whole blood into tubes. b. Add serial dilutions of Branebrutinib or vehicle control and incubate for a specified time. c. Stimulate B-cell activation by adding the BCR agonist and incubate at 37°C in a CO2 incubator. d. After the stimulation period, add fluorescently labeled anti-CD19 and anti-CD69 antibodies to stain the cells. e. Lyse the red blood cells using a lysis buffer. f. Wash and resuspend the remaining white blood cells in a suitable buffer for flow cytometry.

-

Data Analysis: a. Acquire data on a flow cytometer, gating on the CD19-positive B-cell population. b. Determine the percentage of CD69-positive B cells for each Branebrutinib concentration. c. Plot the percentage of inhibition of CD69 expression against the logarithm of Branebrutinib concentration and calculate the IC50 value.

BTK Occupancy Assay by Mass Spectrometry

Objective: To directly measure the percentage of BTK protein that is covalently bound by Branebrutinib in vivo.

Methodology:

-

Sample Collection: Collect whole blood samples from subjects at various time points after Branebrutinib administration.

-

Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs, which contain B cells and other cells expressing BTK, from the whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Lysis and Protein Extraction: Lyse the isolated PBMCs to release the cellular proteins, including BTK.

-

BTK Immunoprecipitation: Use an anti-BTK antibody to specifically capture both free and Branebrutinib-bound BTK from the cell lysate.

-

Trypsin Digestion: Digest the immunoprecipitated BTK with trypsin to generate specific peptides. The peptide containing the Cys481 residue will have a different mass depending on whether it is bound to Branebrutinib.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis: a. Separate the tryptic peptides using liquid chromatography. b. Analyze the peptides by tandem mass spectrometry to identify and quantify the peptide containing Cys481 in both its unbound and Branebrutinib-bound forms.

-

Data Analysis: a. Calculate the BTK occupancy as the ratio of the signal intensity of the Branebrutinib-bound peptide to the total signal intensity (bound + unbound peptide), expressed as a percentage.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the key target validation experiments.

Conclusion

The comprehensive data from in vitro, ex vivo, and in vivo studies provide robust validation for Bruton's tyrosine kinase as the primary target of Branebrutinib (BMS-986195). The high potency and selectivity of Branebrutinib for BTK, coupled with its ability to achieve high and sustained target occupancy in humans at well-tolerated doses, underscore its potential as a therapeutic agent for various immune-mediated diseases. The detailed experimental protocols and workflows presented in this guide offer a clear framework for the continued research and development of Branebrutinib and other targeted covalent inhibitors.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 6. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. emjreviews.com [emjreviews.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

The Discovery and Synthesis of Branebrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branebrutinib (B606338) (BMS-986195) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling node in various immune cells.[1][2][3] Its irreversible mechanism of action and impressive selectivity profile have positioned it as a promising therapeutic candidate for a range of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of Branebrutinib, intended to serve as a valuable resource for professionals in the field of drug development.

Introduction: The Role of BTK in Autoimmune Diseases

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[5] Beyond its role in B-cells, BTK is also involved in signaling pathways of other immune cells, including mast cells, macrophages, and neutrophils, through its engagement with Fc receptors and other signaling molecules. Dysregulation of BTK signaling has been implicated in the pathophysiology of numerous autoimmune diseases, making it a compelling target for therapeutic intervention.

The Discovery of Branebrutinib: A Strategic Approach to Covalent Inhibition

The discovery of Branebrutinib was the culmination of a strategic effort to develop a highly potent and selective covalent BTK inhibitor with a favorable safety profile. The medicinal chemistry campaign focused on optimizing a reversible inhibitor scaffold to incorporate a covalent warhead targeting the Cys481 residue in the active site of BTK.

Lead Optimization and Structure-Activity Relationship (SAR)

The development of Branebrutinib began with a deep understanding of the structure-activity relationships of reversible BTK inhibitors. The core of the lead series was a dimethylindole carboxamide scaffold, which provided a balance of potency, selectivity, and favorable pharmacokinetic properties.[6] The key challenge was to introduce a covalent warhead that would irreversibly bind to Cys481 without compromising the compound's selectivity or introducing off-target toxicities.

The SAR exploration focused on the linker connecting the core scaffold to the electrophilic warhead. Various saturated linkers with different sizes, points of attachment, and chirality were investigated in combination with less reactive acceptors to fine-tune the geometry and optimize the rate of inactivation (k_inact) while maintaining high binding affinity (K_i).[6] This systematic approach led to the identification of the (S)-3-aminopiperidine linker paired with a but-2-ynamide (B6235448) acceptor as the optimal combination, balancing potency, reactivity, and pharmacokinetic stability.[6] Further modifications to the core indole (B1671886) structure ultimately led to the selection of Branebrutinib (5a in the discovery publication) as the clinical candidate.[6]

In Vitro Potency and Selectivity

Branebrutinib demonstrated exceptional potency against BTK with an IC50 of 0.1 nM.[1] In a panel of over 240 kinases, Branebrutinib exhibited remarkable selectivity, with greater than 5,000-fold selectivity for BTK over the vast majority of kinases.[5] Significant inhibition was primarily observed against other members of the Tec family of kinases, albeit at much lower potencies than for BTK.[5] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |

| BTK | 0.1 | 1 |

| TEC | >10 | >100 |

| ITK | >100 | >1000 |

| BMX | >100 | >1000 |

| EGFR | >5000 | >50000 |

| JAK3 | >5000 | >50000 |

| Table 1: Kinase selectivity profile of Branebrutinib. Data compiled from publicly available sources. |

Synthesis of Branebrutinib

The synthesis of Branebrutinib has been described through both a discovery route and a more efficient four-step commercial synthesis.

Discovery Synthesis

The initial synthesis of Branebrutinib involved a multi-step sequence, which has been detailed in the primary discovery publication.[2]

Four-Step Commercial Synthesis

A more streamlined and scalable four-step commercial synthesis of Branebrutinib has been developed, leveraging high-throughput experimentation to optimize the route. This improved synthesis is a testament to the advancements in process chemistry, enabling the efficient production of this complex molecule.

Mechanism of Action and Signaling Pathways

Branebrutinib is a covalent, irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK.[1] This irreversible binding permanently inactivates the kinase, thereby blocking its downstream signaling functions.

BTK Signaling Pathway

BTK is a central node in multiple signaling pathways that are critical for the function of various immune cells. The inhibition of BTK by Branebrutinib disrupts these pathways, leading to its therapeutic effects.

Figure 1: Simplified BTK signaling pathway and the point of inhibition by Branebrutinib.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the characterization of Branebrutinib, based on publicly available information.

BTK Kinase Inhibition Assay

Principle: To determine the in vitro potency of Branebrutinib against BTK, a biochemical assay measuring the phosphorylation of a substrate peptide by the BTK enzyme is performed. The rate of this reaction is quantified in the presence of varying concentrations of the inhibitor.

General Protocol:

-

Recombinant human BTK enzyme is incubated with a specific peptide substrate and ATP in a suitable kinase buffer.

-

Serial dilutions of Branebrutinib are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., ADP-Glo™) or a fluorescence-based method.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Covalent BTK Inhibitor Kinetic Analysis (k_inact/K_i Determination)

Principle: For covalent inhibitors, the potency is best described by the second-order rate constant k_inact/K_i, which reflects both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).

General Protocol:

-

The BTK enzyme is incubated with various concentrations of Branebrutinib for different time intervals.

-

At each time point, the remaining enzyme activity is measured using a kinase activity assay as described above.

-

The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by fitting the data to a first-order decay model.

-

The k_obs values are then plotted against the inhibitor concentration, and the data are fitted to the appropriate equation to determine k_inact and K_i. The ratio k_inact/K_i is then calculated.

Figure 2: Workflow for determining the k_inact/K_i of a covalent inhibitor.

BTK Occupancy Assay by Mass Spectrometry

Principle: This assay quantifies the percentage of BTK enzyme that is covalently bound by Branebrutinib in a cellular or in vivo context. It involves the tryptic digestion of BTK and the subsequent analysis of the resulting peptides by mass spectrometry to identify and quantify the modified (drug-bound) and unmodified Cys481-containing peptide.

General Protocol:

-

Cells or tissues are treated with Branebrutinib.

-

BTK is isolated from the cell lysate, often by immunoprecipitation.

-

The isolated BTK is denatured, reduced, alkylated (with a reagent that does not modify the drug-bound cysteine), and then digested with trypsin.

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The relative abundance of the peptide containing the unmodified Cys481 and the peptide containing the Branebrutinib-modified Cys481 is determined.

-

BTK occupancy is calculated as the percentage of the modified peptide relative to the sum of the modified and unmodified peptides.

Human Whole Blood Assay for CD69 Expression

Principle: This cellular assay assesses the functional consequence of BTK inhibition in a physiologically relevant matrix. B-cell activation via BCR stimulation leads to the upregulation of the surface marker CD69. The ability of Branebrutinib to inhibit this upregulation is a measure of its cellular potency.

General Protocol:

-

Freshly drawn human whole blood is treated with various concentrations of Branebrutinib.

-

The blood is then stimulated with a BCR agonist (e.g., anti-IgM or anti-IgD) to induce B-cell activation.

-

After an incubation period, red blood cells are lysed.

-

The remaining white blood cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.

-

The expression of CD69 on the B-cell population is quantified by flow cytometry.

-

The IC50 value for the inhibition of CD69 upregulation is determined.

Preclinical and Clinical Development

Preclinical Efficacy in Autoimmune Models

Branebrutinib has demonstrated significant efficacy in various preclinical models of autoimmune diseases. In rodent models of arthritis, Branebrutinib treatment led to a reduction in disease severity, joint inflammation, and bone erosion.[7][8] In models of lupus, it has been shown to suppress B-cell activation and reduce autoantibody production.[1][4] These preclinical findings provided a strong rationale for its clinical development in autoimmune indications.

Pharmacokinetics and Pharmacodynamics in Humans

A Phase I clinical trial in healthy volunteers revealed that Branebrutinib is rapidly absorbed, with a relatively short plasma half-life.[4] However, due to its covalent mechanism of action, the pharmacodynamic effect (BTK occupancy) is prolonged and disconnected from the plasma concentration of the drug.[4] High and sustained BTK occupancy was achieved at well-tolerated doses.[4]

| Parameter | Value |

| Absorption | Rapid |

| Plasma Half-life | Short |

| BTK Occupancy | High and sustained |

| Safety | Generally well-tolerated in Phase I |

| Table 2: Summary of Branebrutinib's Pharmacokinetic and Pharmacodynamic Properties in Humans. |

Clinical Trials in Autoimmune Diseases

Branebrutinib has been evaluated in Phase II clinical trials for several autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and Sjögren's syndrome.[9][10][11][12] While detailed results from all trials are not yet fully public, the progression of Branebrutinib through clinical development underscores its potential as a novel treatment for these debilitating conditions. The completion of a Phase II trial in atopic dermatitis has also been noted.[13]

Conclusion